![molecular formula C24H23N3O6S B2873280 Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate CAS No. 864975-16-6](/img/structure/B2873280.png)
Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrrolidine-2,5-dione . It has been studied for its antibacterial, anthelmintic, and cytotoxic potentials . The compound has shown remarkable potency with MIC values against various bacterial strains . It has also demonstrated excellent anthelmintic activity against certain species .
Synthesis Analysis
The synthesis of this compound involves a coupling reaction . The reaction was completed in 24 hours with a 91% isolated yield . The compound was purified and appeared as a light brown viscous liquid .Molecular Structure Analysis
The molecular formula of the compound is C16H19N3O8 . It has a molecular weight of 381.34 .Chemical Reactions Analysis
The compound typically reacts via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second reaction results in thioether bonding in pH range 7.0-8.0 .Physical And Chemical Properties Analysis
The compound is a solid and should be stored in an inert atmosphere, under -20C . It has a density of 1.45±0.1 g/cm3 .Scientific Research Applications
Antimicrobial Applications
Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate: and its derivatives have shown promising results in combating microbial resistance, which is a significant challenge in the medical field . These compounds have demonstrated preliminary antibacterial activity, with potential to serve as lead compounds for the development of new antibacterial drugs.
Anthelmintic Potential
The derivatives of this compound have been evaluated for their anthelmintic activity , showing effectiveness against parasitic worms . This suggests that they could be used to develop treatments for parasitic infections, which are prevalent in many parts of the world.
Cytotoxicity in Cancer Research
These compounds have also been studied for their cytotoxic potentials . They have been found to exhibit cytotoxicity against certain cancer cell lines, indicating a potential use in cancer chemotherapy.
Anticonvulsant Properties
Research has identified that certain derivatives of this compound have anticonvulsant properties . This opens up possibilities for these compounds to be developed into medications for the treatment of epilepsy and other seizure disorders.
Pain Management
Some studies suggest that these derivatives can be effective in pain management . They have shown efficacy in various pain models, which could lead to new pain relief medications.
Drug Conjugates for Targeted Therapy
The compound has been identified as a potential candidate for creating novel antibody drug conjugates . These conjugates can be used for targeted therapy in treating specific types of cancers, ensuring that the drug directly reaches the tumor cells while minimizing side effects.
Safety And Hazards
Future Directions
The promising in-vivo antimicrobial, anthelmintic activity, and cytotoxicity data conclusively revealed that these compounds may serve as viable lead compounds for the treatment of bacterial and parasitic infections . Therefore, it could help medicinal chemists to design future chemotherapeutic agents to avoid rapid drug resistance . The compound has also shown high metabolic stability on human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . This makes it an interesting candidate for further preclinical development .
properties
IUPAC Name |
ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c1-3-33-23(31)16-7-8-18-19(14-16)34-24(26(18)11-12-32-2)25-22(30)15-5-4-6-17(13-15)27-20(28)9-10-21(27)29/h4-8,13-14H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIYGOMMOPHWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.